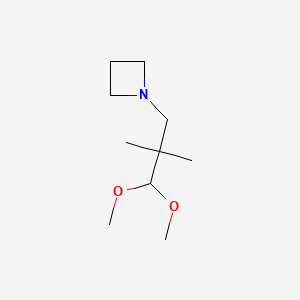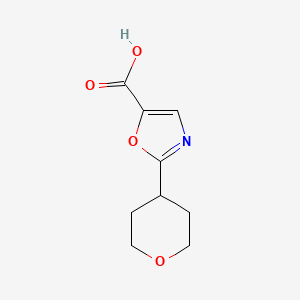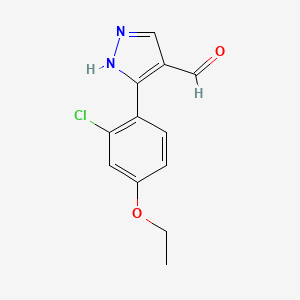
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-ethoxyphenyl group and an aldehyde functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with specific receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone: Similar structure but with an iodine atom instead of a pyrazole ring.
(2-Chloro-4-ethoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H11ClN2O2 |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
5-(2-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-9-3-4-10(11(13)5-9)12-8(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15) |
Clé InChI |
PZCBGGMIUSHGAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)
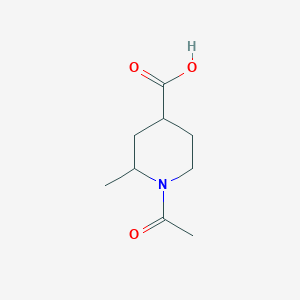


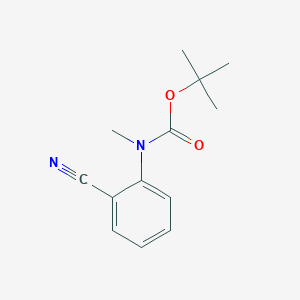

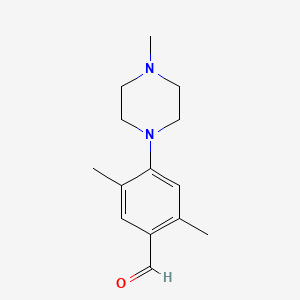
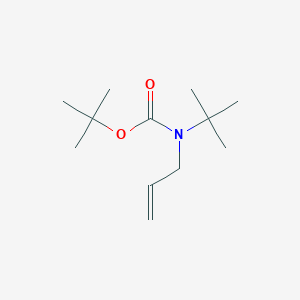
![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
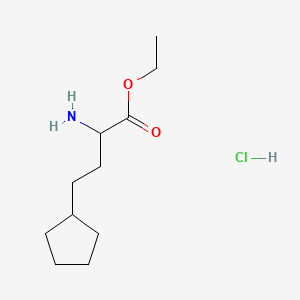
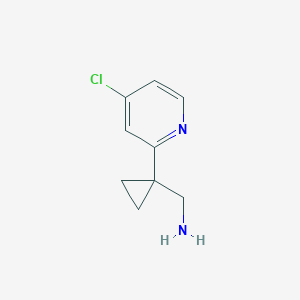
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
